Isopropyl linoleate

描述

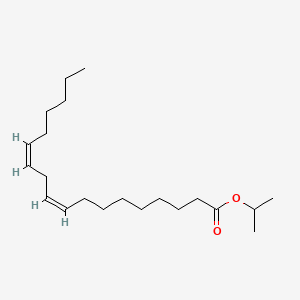

Isopropyl linoleate is an ester formed by the reaction of isopropyl alcohol and linoleic acid. It is a pale yellow, oily liquid commonly used in cosmetics and personal care products as a skin conditioning agent and emollient . The compound is known for its ability to act as a lubricant on the skin’s surface, providing a soft and smooth appearance .

准备方法

Synthetic Routes and Reaction Conditions: Isopropyl linoleate is synthesized through the esterification of isopropyl alcohol with linoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include maintaining a temperature range of 60-80°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions: Isopropyl linoleate undergoes various chemical reactions, including:

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate transesterification.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidation products.

Hydrolysis: Isopropyl alcohol and linoleic acid.

Transesterification: Different esters depending on the alcohol used.

科学研究应用

Cosmetic Applications

Isopropyl linoleate is widely used in cosmetics as a skin conditioning agent. Its emollient properties help to soften and smooth the skin, making it a desirable ingredient in various formulations.

Emollient Properties

- Skin Hydration : Studies have shown that this compound can enhance skin hydration when used topically, particularly when combined with other fatty acids.

- Barrier Function : Research indicates that it may improve the skin's barrier integrity, which is crucial for maintaining moisture levels and protecting against environmental damage.

Formulation Concentrations

Pharmaceutical Applications

The potential therapeutic benefits of this compound extend beyond cosmetics into pharmaceuticals.

Anti-Inflammatory Properties

- In vitro studies suggest that this compound may possess anti-inflammatory effects by suppressing inflammatory mediators in human monocytes. However, further research, including clinical trials, is necessary to confirm these findings.

Skin Irritation Studies

- Safety assessments have shown varying irritation results; for instance, a study indicated that 10% this compound was classified as a slight irritant, while undiluted forms exhibited more significant irritation . These findings highlight the importance of formulation concentration in minimizing adverse effects.

Comparative Analysis with Other Fatty Acid Esters

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds.

| Compound | Emollient Properties | Anti-Inflammatory Effects | Typical Use Concentration |

|---|---|---|---|

| This compound | High | Potentially present | 0.1% - 10% |

| Isopropyl Myristate | Very High | Yes | 5% - 20% |

| Isopropyl Palmitate | Moderate | Limited | 5% - 15% |

Skin Hydration Study

A study involving healthy volunteers demonstrated that topical application of this compound significantly improved skin hydration levels compared to baseline measurements. This effect was attributed to its ability to enhance lipid composition in the stratum corneum.

Irritation Assessment

In a controlled study on albino rabbits, the irritation potential of this compound was evaluated through repeated applications over several weeks. Results indicated that lower concentrations were well tolerated, while undiluted formulations led to more pronounced irritation .

Conclusion and Future Directions

This compound shows significant promise as an emollient and potential anti-inflammatory agent in both cosmetic and pharmaceutical applications. However, further studies are essential to fully elucidate its mechanisms of action and optimize its use in formulations.

Future research should focus on:

- Long-term effects of topical application.

- Optimal concentrations for various skin types.

- Broader clinical trials to confirm efficacy and safety.

作用机制

The mechanism of action of isopropyl linoleate primarily involves its interaction with the skin’s surface. As an emollient, it forms a thin layer on the skin, reducing water loss and providing a smooth and soft texture . The compound’s molecular targets include the lipids in the stratum corneum, where it helps to maintain skin hydration and integrity .

相似化合物的比较

- Isopropyl myristate

- Isopropyl palmitate

- Isopropyl stearate

- Isopropyl oleate

Comparison: Isopropyl linoleate is unique among these compounds due to its high content of linoleic acid, which is an essential fatty acid with beneficial properties for skin health . Unlike other isopropyl esters, this compound provides additional benefits such as improved skin barrier function and anti-inflammatory effects .

常见问题

Basic Research Questions

Q. What methodologies are recommended for extracting and purifying isopropyl linoleate from biological matrices?

- Answer : Use the Bligh & Dyer method for lipid extraction, which involves homogenizing samples with chloroform-methanol (2:1 v/v) to form a miscible system with tissue water. After dilution with chloroform and water, the lipid-rich chloroform layer is isolated . For purification, Folch’s method (chloroform-methanol 2:1 with 0.88% KCl) is suitable for removing non-lipid contaminants . Ensure reproducibility by standardizing solvent ratios and homogenization times.

Q. How can this compound be quantified in complex mixtures using analytical techniques?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is effective for quantification. For example, in sugarcane juice extracts, this compound was identified at a retention time of 30.80 minutes with 0.88% abundance using a DB-5MS column and helium carrier gas . Calibrate with internal standards (e.g., deuterated analogs) to improve accuracy in lipid-rich matrices.

Q. What synthetic pathways are used to produce this compound for experimental studies?

- Answer : Enzymatic esterification using lipases (e.g., Fusarium oxysporum 9S-DOX-AOS) can catalyze the reaction between linoleic acid and isopropyl alcohol. Alternatively, chemical synthesis involves acid-catalyzed esterification under reflux, followed by purification via column chromatography .

Advanced Research Questions

Q. How do thermal decomposition kinetics of this compound vary under oxidative vs. inert conditions?

- Answer : Under oxygen, this compound exhibits lower thermal stability (initial decomposition at ~179°C vs. higher in nitrogen) due to oxidative cleavage of double bonds. Kinetic models derived from thermogravimetric analysis (TGA) show activation energies of ~120–150 kJ/mol, with reaction orders between 1.5–2.0 . Use multiple linear regression to validate kinetic equations and account for autocatalytic effects in oxygen-rich environments.

Q. What experimental designs reconcile contradictions in this compound’s anti-inflammatory efficacy between in vitro and in vivo models?

- Answer : In vitro studies show inhibition of pro-inflammatory mediators (e.g., TNF-α) in human monocytes, but in vivo translation requires addressing bioavailability and tissue specificity. Use PICOT frameworks to structure studies:

- P : Human or murine models with compromised skin barriers.

- I : Topical application of this compound (0.1–5% w/w).

- C : Vehicle-controlled groups.

- O : Quantify cytokines (IL-6, IL-1β) and transepidermal water loss (TEWL).

- T : 4–12 weeks .

Q. How can fusion enzymes optimize the biosynthesis of this compound derivatives?

- Answer : Fusion enzymes like Magnaporthe oryzae 10R-DOX-EAS convert linoleate to epoxy alcohols via hydroperoxy intermediates. Heterologous expression in E. coli BL21(DE3) with IPTG induction (0.1 mM) yields ~80% pure enzyme. Optimize codon usage and co-express with δ-aminolevulinic acid to enhance heme cofactor availability .

Q. What statistical approaches address variability in skin barrier enhancement studies involving this compound?

- Answer : Use multivariate analysis to differentiate effects from confounding factors (e.g., humidity, baseline hydration). In a cohort study, apply repeated-measures ANOVA to compare TEWL and corneometer readings pre/post-treatment. Include a washout period to control for residual effects .

Q. Methodological Frameworks for Research Design

Q. How to apply the FINER model to assess feasibility in this compound research?

- Answer :

- Feasible : Ensure access to GC-MS and lipidomics infrastructure.

- Interesting : Focus on understudied mechanisms (e.g., lipid peroxidation pathways).

- Novel : Explore synergistic effects with ceramides or cholesterol.

- Ethical : Adhere to IRB protocols for human skin studies.

- Relevant : Align with dermatological needs for barrier repair therapies .

Q. What are common pitfalls in formulating PICOT questions for lipid metabolism studies?

- Answer : Avoid overly broad outcomes (e.g., “improves skin health”). Instead, specify biomarkers like stratum corneum integrity or ceramide:cholesterol ratios. Ensure the comparison group (e.g., placebo vs. isopropyl myristate) matches the intervention’s physicochemical properties .

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 322.53 g/mol | |

| CAS Number | 22882-95-7 | |

| Thermal Decomposition (O₂) | Initial: 179°C; Peak: 220–240°C | |

| GC-MS Retention Time | 30.80 minutes |

属性

CAS 编号 |

22882-95-7 |

|---|---|

分子式 |

C21H38O2 |

分子量 |

322.5 g/mol |

IUPAC 名称 |

propan-2-yl octadeca-9,12-dienoate |

InChI |

InChI=1S/C21H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3 |

InChI 键 |

XEIOPEQGDSYOIH-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |

规范 SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |

Key on ui other cas no. |

22882-95-7 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。